molecular formula C26H24F3N5O2 B324998 1-BENZYL-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE

1-BENZYL-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE

Cat. No.: B324998
M. Wt: 495.5 g/mol
InChI Key: JDWKNWAFOWRASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of 1-BENZYL-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-BENZYL-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine ring, often using reagents like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BENZYL-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1-BENZYL-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C26H24F3N5O2

Molecular Weight

495.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C26H24F3N5O2/c1-36-20-9-5-8-19(14-20)22-15-23(26(27,28)29)34-24(31-22)21(16-30-34)25(35)33-12-10-32(11-13-33)17-18-6-3-2-4-7-18/h2-9,14-16H,10-13,17H2,1H3

InChI Key

JDWKNWAFOWRASC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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